molecular formula C8H9BrN2O B114759 2-Acetylamino-3-bromo-5-methylpyridine CAS No. 142404-83-9

2-Acetylamino-3-bromo-5-methylpyridine

Cat. No.: B114759
CAS No.: 142404-83-9
M. Wt: 229.07 g/mol
InChI Key: BJABQGWWODTQNB-UHFFFAOYSA-N
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Description

2-Acetylamino-3-bromo-5-methylpyridine is a chemical compound with the molecular formula C8H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields such as organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylamino-3-bromo-5-methylpyridine typically involves the bromination of 2-methylpyridine followed by acetylation. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylamino-3-bromo-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of a base and boronic acid derivatives.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Reduction Products: Reduced derivatives like aminopyridines.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-Acetylamino-3-bromo-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylamino-3-bromo-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and acetylamino group play crucial roles in its reactivity and binding affinity, influencing its interactions with molecular targets .

Comparison with Similar Compounds

  • 2-Acetylamino-5-bromo-3-methylpyridine
  • 2-Acetylamino-3-bromo-5-methylpyridine
  • 2-Amino-3-bromo-5-methylpyridine

Comparison:

Properties

IUPAC Name

N-(3-bromo-5-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-7(9)8(10-4-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJABQGWWODTQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569679
Record name N-(3-Bromo-5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142404-83-9
Record name N-(3-Bromo-5-methyl-2-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142404-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromo-5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylamino-3-bromo-5-methylpyridine
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